molecular formula C11H14N4O B1530779 3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 1784243-34-0

3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No. B1530779
M. Wt: 218.26 g/mol
InChI Key: YGHXHTMMRHGEOL-UHFFFAOYSA-N
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Description

The compound “3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one” is a heterocyclic compound. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and an imidazo[4,5-b]pyridin-2-one group .


Molecular Structure Analysis

The molecular structure of “3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one” includes a piperidine ring and an imidazo[4,5-b]pyridin-2-one group. The exact structure can be determined using spectral data such as 1H NMR and 13C NMR, as well as X-Ray diffraction .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the development of two complementary syntheses for a privileged CGRP receptor antagonist substructure, highlighting its relevance in the design of receptor antagonists. One synthesis route features chemoselective reductive amination, while the other employs Pd-catalyzed amination using an ammonia surrogate to address selectivity issues (Leahy et al., 2012).

  • A convenient method for the synthesis of (1H-Azol-1-yl)piperidines, including compounds similar to the one , has been developed. This method involves arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring, extending to benzo analogues of the title compounds (Shevchuk et al., 2012).

Applications in Medicinal Chemistry

  • Imidazo[1,2-a]pyridines, which share a structural motif with the compound of interest, have been recognized for their broad applications in medicinal chemistry, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal activities. This highlights the potential versatility of the compound in developing new therapeutic agents (Deep et al., 2016).

Potential Therapeutic Implications

  • Research into imidazo[4,5-b]pyridine-based kinase inhibitors identified compounds with potent inhibition of Aurora kinases and FLT3 kinase, including mutants associated with acute myeloid leukemia (AML). This suggests potential therapeutic applications of the compound in the treatment of human malignancies, particularly AML (Bavetsias et al., 2012).

properties

IUPAC Name

3-piperidin-3-yl-1H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c16-11-14-9-4-2-6-13-10(9)15(11)8-3-1-5-12-7-8/h2,4,6,8,12H,1,3,5,7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHXHTMMRHGEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C3=C(C=CC=N3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 2
3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 3
3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 4
3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 5
3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 6
Reactant of Route 6
3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

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